3-Amino-1-hydroxymethylcyclobutanol CAS 1272667-83-0 properties
3-Amino-1-hydroxymethylcyclobutanol CAS 1272667-83-0 properties
An In-Depth Technical Guide to 3-Amino-1-hydroxymethylcyclobutanol (CAS 1272667-83-0): An Analog-Based Approach
Disclaimer: Publicly available experimental data for 3-Amino-1-hydroxymethylcyclobutanol (CAS 1272667-83-0) is extremely limited. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on the established properties of its core structural motifs—the cyclobutane ring and the 1,3-amino alcohol functionality—and by drawing direct comparisons to the closely related and better-characterized analog, (1-(Aminomethyl)cyclobutyl)methanol (CAS 2041-56-7) . All properties and protocols for the target compound should be considered predictive and require experimental validation.
This document is intended for researchers, scientists, and drug development professionals interested in novel three-dimensional scaffolds for chemical synthesis and medicinal chemistry.
Introduction: The Promise of a Constrained Scaffold
Small, rigid scaffolds are of immense interest in drug discovery for their ability to confer conformational restriction and provide unique vectors for exploring chemical space.[1] The cyclobutane ring, in particular, offers a compelling three-dimensional structure that can serve as a bioisosteric replacement for more flexible or metabolically labile groups.[2][3] 3-Amino-1-hydroxymethylcyclobutanol combines this desirable carbocyclic core with two key functional groups—a primary amine and a primary alcohol—arranged in a 1,3-relationship. This arrangement presents strategic opportunities for derivatization and for establishing critical hydrogen-bonding interactions with biological targets.
This guide provides a predictive but technically grounded exploration of 3-Amino-1-hydroxymethylcyclobutanol, leveraging data from analogous structures to forecast its physicochemical properties, outline potential synthetic strategies, and discuss its applications in the design of next-generation therapeutics.
PART 1: Molecular Structure and Physicochemical Properties
Structural Analysis
3-Amino-1-hydroxymethylcyclobutanol possesses a puckered four-membered ring, which reduces torsional strain and results in a non-planar conformation.[2] The molecule features two primary functional groups: an aminomethyl group (-CH₂NH₂) and a hydroxymethyl group (-CH₂OH) attached to the same carbon atom (C1), and an amino group (-NH₂) at the C3 position. The stereochemistry at C1 and C3 allows for the existence of cis and trans diastereomers, which can significantly influence the molecule's shape and its interaction with biological systems.[4]
For the purpose of this guide, we will primarily compare the target compound to (1-(Aminomethyl)cyclobutyl)methanol , an isomer where both the aminomethyl and hydroxymethyl groups are attached to the same carbon atom.
Caption: Structural comparison of the target compound and its key analog.
Predicted and Known Physicochemical Properties
The following table summarizes the predicted properties for 3-Amino-1-hydroxymethylcyclobutanol alongside the known properties of its structural isomer, (1-(Aminomethyl)cyclobutyl)methanol.
| Property | 3-Amino-1-hydroxymethylcyclobutanol (Predicted) | (1-(Aminomethyl)cyclobutyl)methanol (Known Analog) | Reference |
| CAS Number | 1272667-83-0 | 2041-56-7 | [5] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [5][] |
| Molecular Weight | 115.17 g/mol | 115.18 g/mol | [5][] |
| Appearance | Predicted to be a Liquid or Low-Melting Solid | Liquid or Solid or Semi-solid | [5] |
| Boiling Point | Predicted > 200 °C (atm) | No data available | |
| Solubility | Predicted to be soluble in water and polar organic solvents | No data available | |
| pKa | Predicted ~9-10 (for the amino group) | No data available | |
| LogP | Predicted < 0 | No data available |
PART 2: Synthesis and Characterization
Potential Synthetic Pathways
The synthesis of substituted cyclobutanes can be challenging but is often achieved through [2+2] cycloaddition reactions or ring expansions of cyclopropanes.[7] For a 1,3-disubstituted pattern like that in the target molecule, a plausible approach would involve the functionalization of a pre-formed cyclobutane core. A potential retrosynthetic analysis is outlined below.
Caption: Proposed retrosynthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Synthesis of 3-Azidocyclobutanone: Starting from a suitable cyclobutene precursor, an azide functional group can be introduced. This strategy has been successfully employed in the creation of 3D fragment libraries.[8]
-
Reduction of the Ketone: The ketone functionality in 3-azidocyclobutanone would be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This step would yield 3-azido-1-(hydroxymethyl)cyclobutanol.
-
Reduction of the Azide: The final step involves the reduction of the azide group to a primary amine. This is commonly achieved via catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with other reducing agents like lithium aluminum hydride (LiAlH₄).[9] Purification would likely be accomplished via column chromatography or crystallization of a salt form.
This synthetic approach allows for the control of stereochemistry at the reduction steps, potentially enabling the isolation of specific cis or trans diastereomers.
Spectroscopic Profile (Predicted)
A full spectroscopic characterization is essential for structure confirmation.[10] Based on the functional groups present, the following spectral features are anticipated.
2.2.1. ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclobutane ring protons.[11] The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or doublet around 3.5-4.0 ppm. The proton on the carbon bearing the amino group would be in the 3.0-3.5 ppm range. The amine (NH₂) and alcohol (OH) protons would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon atoms of the cyclobutane ring would resonate in the 20-50 ppm range. The carbon attached to the hydroxyl group is expected around 60-70 ppm, while the carbon attached to the amino group would be in the 40-55 ppm range.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the amine and alcohol groups.[12]
-
O-H Stretch: A strong, broad band between 3200-3600 cm⁻¹ due to hydrogen bonding of the alcohol group.[13]
-
N-H Stretch: A medium intensity, sharper absorption in the 3300-3500 cm⁻¹ range. For a primary amine, this may appear as a doublet.[14][15]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring.
-
N-H Bend: A bending vibration around 1600 cm⁻¹.[15]
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily protonate at the amino group.
-
Molecular Ion: A prominent [M+H]⁺ peak at m/z 116.10.
-
Fragmentation: Key fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion and alpha-cleavage adjacent to the nitrogen or oxygen atoms.[16][17] The dissociation of functional groups from the core skeleton is a primary fragmentation route.[16]
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The Cyclobutane Scaffold: A Valuable Bioisostere
The incorporation of a cyclobutane ring into a molecule is a recognized strategy in medicinal chemistry to improve drug-like properties.[3]
-
Conformational Rigidity: The puckered, rigid nature of the cyclobutane ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[1]
-
Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl or a longer alkyl chain) with a cyclobutane ring can block sites of metabolism and improve a compound's pharmacokinetic profile.[2]
-
Improved Physicochemical Properties: Cyclobutane rings can favorably modulate properties like solubility and lipophilicity compared to larger cycloalkanes or aromatic rings.[8]
-
Access to 3D Space: The non-planar structure of cyclobutane provides vectors that project substituents into three-dimensional space, allowing for better exploration of protein binding pockets.[8]
The 1,3-Amino Alcohol Motif
The 1,3-disposition of the amino and alcohol functionalities is a key structural feature. This motif is capable of acting as both a hydrogen bond donor (from both -OH and -NH₂) and a hydrogen bond acceptor (at the N and O atoms). This dual functionality makes it an excellent pharmacophore for interacting with the active sites of enzymes or receptors. The primary amine also provides a convenient handle for further chemical modification, such as amide or sulfonamide formation, to build out a library of analogs for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications
Given its structure, 3-Amino-1-hydroxymethylcyclobutanol is a promising building block for several therapeutic areas:
-
Neuroscience: Constrained amino alcohols are valuable scaffolds for creating analogs of neurotransmitters. For instance, its rigid structure could be used to develop novel GABA analogs or modulators of other central nervous system targets.[18]
-
Oncology and Immunology: The unique 3D geometry of the cyclobutane ring can be exploited to design specific inhibitors of enzymes like kinases or proteases, where precise orientation of functional groups is critical for activity.[1]
-
Antiviral/Antibacterial Agents: The rigid scaffold can be used to mimic peptide turns or other recognition elements, making it a candidate for designing peptidomimetics that interfere with protein-protein interactions essential for pathogens.[19]
PART 4: Safety and Handling (Inferred)
No specific safety data exists for CAS 1272667-83-0. The following information is inferred from the safety profile of the analog (1-(Aminomethyl)cyclobutyl)methanol and general knowledge of amino alcohols.[5][20][21]
Hazard Identification
-
H302+H312: Harmful if swallowed or in contact with skin.[5]
-
H314: Causes severe skin burns and eye damage.[5]
-
Signal Word: Danger[5]
Amino alcohols as a class can be corrosive and irritants.[22] Appropriate precautions must be taken at all times.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22][23]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.[5] The analog is recommended to be stored at 2-8°C, sealed in a dry, dark place.[5]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[22]
Conclusion
While experimental data on 3-Amino-1-hydroxymethylcyclobutanol is scarce, a detailed analysis of its structural components and comparison with close analogs allows for a robust, predictive technical profile. It is anticipated to be a water-soluble, low-melting solid or liquid featuring a conformationally restricted cyclobutane core. Its true value lies in its potential as a versatile three-dimensional building block for drug discovery. The strategic placement of the amino and hydroxymethyl groups provides ideal vectors for chemical elaboration and for forming key interactions with biological targets. The inherent properties of the cyclobutane scaffold suggest that derivatives of this compound may possess favorable metabolic stability and pharmacokinetic profiles. As synthetic methodologies for complex cyclobutanes become more accessible, building blocks like 3-Amino-1-hydroxymethylcyclobutanol will undoubtedly play a more prominent role in the design of innovative therapeutics. All predictive data presented herein should be confirmed by empirical testing.
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